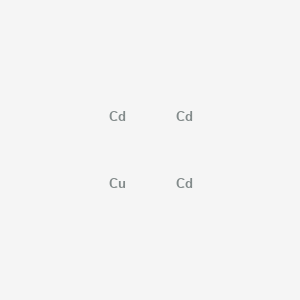

Cadmium;copper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cadmium and copper are two heavy metals that form an alloy known as cadmium copper. This alloy is notable for its enhanced strength and hardness compared to pure copper, with only a slight reduction in electrical conductivity. Cadmium copper is used in various industrial applications, including electrical conductors and components that require high strength and durability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cadmium copper can be synthesized through several methods. One common approach involves the electroplating of cadmium onto copper. This process typically uses an electrolytic bath containing cadmium salts, where copper acts as the cathode. The cadmium ions are reduced and deposited onto the copper surface.

Another method involves the direct alloying of cadmium and copper. This process requires melting both metals together at high temperatures, followed by casting the molten alloy into the desired shape. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals.

Industrial Production Methods

In industrial settings, cadmium copper is often produced through a combination of electroplating and alloying techniques. The electroplating process is used to create a thin layer of cadmium on copper components, which are then subjected to heat treatment to form a uniform alloy. This method ensures precise control over the cadmium content and results in a high-quality alloy with consistent properties.

Análisis De Reacciones Químicas

Types of Reactions

Cadmium copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Cadmium in the alloy can oxidize to form cadmium oxide (CdO) when exposed to air at elevated temperatures. Copper can also oxidize to form copper oxide (CuO).

Reduction: Cadmium and copper ions can be reduced from their respective oxides using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Cadmium and copper can participate in substitution reactions with other metals or ligands, forming new compounds or alloys.

Common Reagents and Conditions

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.

Substitution: Metal salts or ligands in aqueous or non-aqueous solutions.

Major Products Formed

Oxidation: Cadmium oxide (CdO) and copper oxide (CuO).

Reduction: Metallic cadmium and copper.

Substitution: Various cadmium and copper compounds, depending on the reagents used.

Aplicaciones Científicas De Investigación

Cadmium copper has numerous scientific research applications across various fields:

Chemistry: Used as a catalyst in chemical reactions and as a material for electrodes in electrochemical studies.

Biology: Studied for its effects on biological systems, including its toxicity and interactions with biological molecules.

Medicine: Investigated for its potential use in medical devices and as a component in certain diagnostic tools.

Industry: Widely used in the manufacturing of electrical conductors, connectors, and other components that require high strength and durability.

Mecanismo De Acción

The mechanism by which cadmium copper exerts its effects depends on the specific application. In biological systems, cadmium can bind to proteins and enzymes, disrupting their function and leading to toxic effects. Copper, on the other hand, can participate in redox reactions, generating reactive oxygen species that can cause cellular damage.

At the molecular level, cadmium can interfere with calcium signaling pathways and disrupt the function of mitochondria, leading to oxidative stress and apoptosis. Copper can also interact with various cellular components, including DNA and proteins, affecting their structure and function.

Comparación Con Compuestos Similares

Cadmium copper can be compared to other similar alloys and compounds, such as:

Zinc copper: An alloy with similar properties but lower toxicity compared to cadmium copper.

Nickel copper: Known for its high corrosion resistance and strength, often used in marine and chemical processing applications.

Lead copper: Used in applications requiring high density and radiation shielding, but with higher toxicity than cadmium copper.

Cadmium copper is unique in its combination of high strength, hardness, and relatively low reduction in electrical conductivity, making it suitable for specific industrial applications where these properties are critical.

Conclusion

Cadmium copper is a versatile alloy with a wide range of applications in various fields. Its unique properties make it valuable for industrial, scientific, and medical uses. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new applications and improving existing ones.

Propiedades

Número CAS |

12356-82-0 |

|---|---|

Fórmula molecular |

Cd3Cu |

Peso molecular |

400.79 g/mol |

Nombre IUPAC |

cadmium;copper |

InChI |

InChI=1S/3Cd.Cu |

Clave InChI |

LHDXFFPVPSPCMN-UHFFFAOYSA-N |

SMILES canónico |

[Cu].[Cd].[Cd].[Cd] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)

![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)

![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)

![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)

![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)